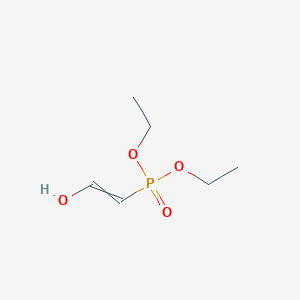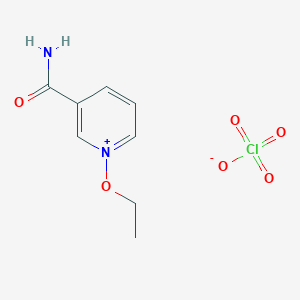
3-Carbamoyl-1-ethoxypyridin-1-ium perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Carbamoyl-1-ethoxypyridin-1-ium perchlorate is a chemical compound with the molecular formula C8H11ClN2O4 It is a pyridinium derivative, where the nitrogen atom in the pyridine ring is substituted with a carbamoyl group and an ethoxy group, and it forms a salt with perchloric acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carbamoyl-1-ethoxypyridin-1-ium perchlorate typically involves the reaction of 3-carbamoylpyridine with ethyl iodide in the presence of a base such as potassium carbonate. The resulting 3-carbamoyl-1-ethoxypyridinium iodide is then treated with perchloric acid to yield the perchlorate salt. The reaction conditions generally require refluxing the mixture in an appropriate solvent like acetonitrile or ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the use of perchloric acid, which is a strong oxidizer.
Análisis De Reacciones Químicas
Types of Reactions
3-Carbamoyl-1-ethoxypyridin-1-ium perchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, potentially leading to the formation of pyridine N-oxide derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often requiring a catalyst or elevated temperatures.
Major Products
Oxidation: Pyridine N-oxide derivatives.
Reduction: 3-Aminopyridinium derivatives.
Substitution: Various substituted pyridinium salts depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Carbamoyl-1-ethoxypyridin-1-ium perchlorate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other pyridinium compounds and as a reagent in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and as a potential ligand in biochemical assays.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate or active ingredient due to its structural similarity to other bioactive pyridinium compounds.
Industry: It may find applications in the development of new materials or as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism by which 3-Carbamoyl-1-ethoxypyridin-1-ium perchlorate exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, potentially inhibiting or modulating their activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
3-Carbamoyl-1-methoxypyridin-1-ium perchlorate: Similar structure but with a methoxy group instead of an ethoxy group.
3-Carbamoylpyridine: Lacks the ethoxy and perchlorate groups.
1-Ethoxypyridin-1-ium perchlorate: Lacks the carbamoyl group.
Uniqueness
3-Carbamoyl-1-ethoxypyridin-1-ium perchlorate is unique due to the presence of both the carbamoyl and ethoxy groups, which can influence its reactivity and potential applications. The perchlorate anion also contributes to its distinct chemical properties, particularly in terms of solubility and stability.
Propiedades
Número CAS |
90136-65-5 |
|---|---|
Fórmula molecular |
C8H11ClN2O6 |
Peso molecular |
266.63 g/mol |
Nombre IUPAC |
1-ethoxypyridin-1-ium-3-carboxamide;perchlorate |
InChI |
InChI=1S/C8H10N2O2.ClHO4/c1-2-12-10-5-3-4-7(6-10)8(9)11;2-1(3,4)5/h3-6H,2H2,1H3,(H-,9,11);(H,2,3,4,5) |
Clave InChI |
WOJRYHAQITWPSA-UHFFFAOYSA-N |
SMILES canónico |
CCO[N+]1=CC=CC(=C1)C(=O)N.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



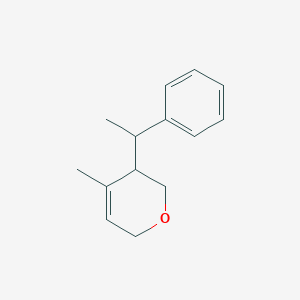
![3-Methyl-5,6-dihydro[1,3]thiazolo[3,2-d]tetrazol-3-ium bromide](/img/structure/B14354511.png)

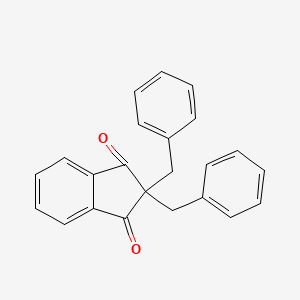
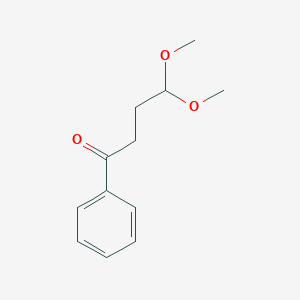
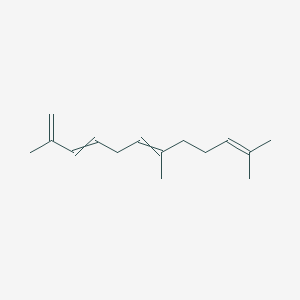
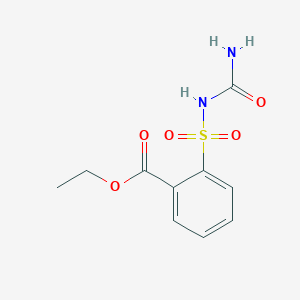

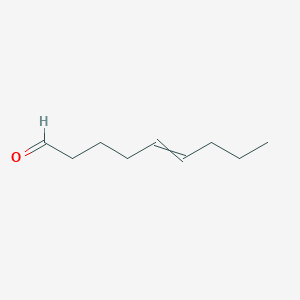
![(6E)-6-[[4-[4-[2-(2,3,4-trihydroxyphenyl)hydrazinyl]phenyl]phenyl]hydrazinylidene]cyclohex-4-ene-1,2,3-trione](/img/structure/B14354572.png)

![(6Z)-6-[(4-Chlorophenyl)imino]-7-undecyl-1,3-benzoxazole-2,5(3H,6H)-dione](/img/structure/B14354582.png)
